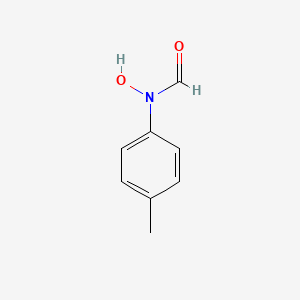![molecular formula C8H9N3O2 B12792452 N-[(4-nitrophenyl)methylideneamino]methanamine CAS No. 38127-55-8](/img/structure/B12792452.png)
N-[(4-nitrophenyl)methylideneamino]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-nitrophenyl)methylideneamino]methanamine is an organic compound characterized by the presence of a nitrophenyl group attached to a methanamine moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methylideneamino]methanamine typically involves the condensation reaction between 4-nitrobenzaldehyde and methanamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-nitrophenyl)methylideneamino]methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reactions.
Major Products
Reduction: The major product of the reduction reaction is N-[(4-aminophenyl)methylideneamino]methanamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-[(4-nitrophenyl)methylideneamino]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-nitrophenyl)methylideneamino]methanamine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the methanamine moiety can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-(4-nitrophenyl)methanamine: Similar in structure but with dimethyl groups instead of a methylene bridge.
4-nitrobenzylamine: Lacks the methanamine moiety but contains the nitrophenyl group.
4-nitroaniline: Contains the nitrophenyl group but with an amino group directly attached to the benzene ring.
Uniqueness
N-[(4-nitrophenyl)methylideneamino]methanamine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound in both synthetic chemistry and biological research .
Properties
CAS No. |
38127-55-8 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C8H9N3O2/c1-9-10-6-7-2-4-8(5-3-7)11(12)13/h2-6,9H,1H3 |
InChI Key |
OKMMMYIFTDKONT-UHFFFAOYSA-N |
Canonical SMILES |
CNN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


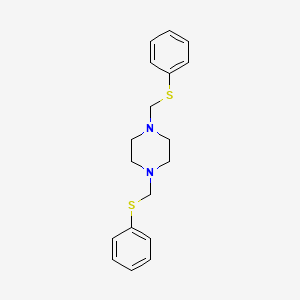
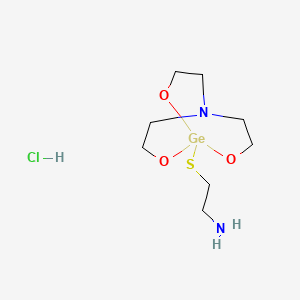
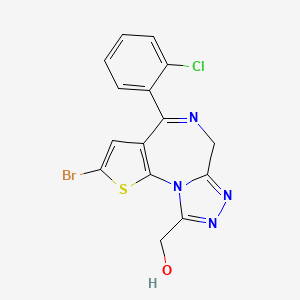


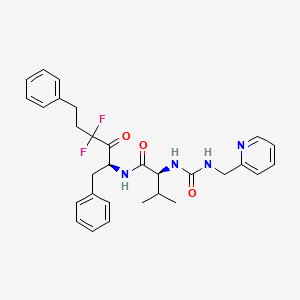
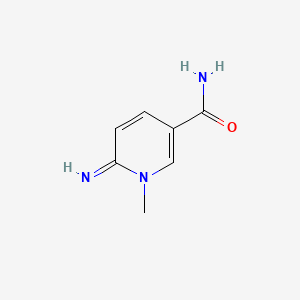
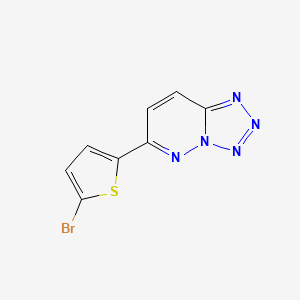
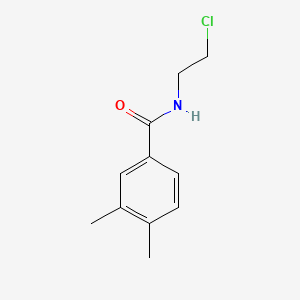
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
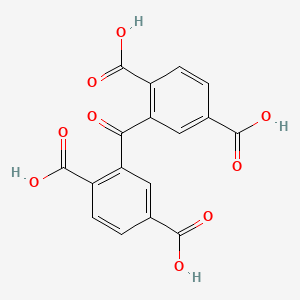
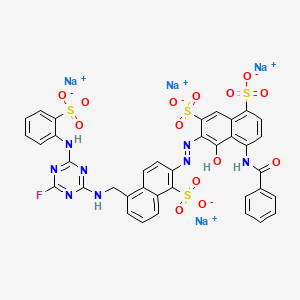
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
